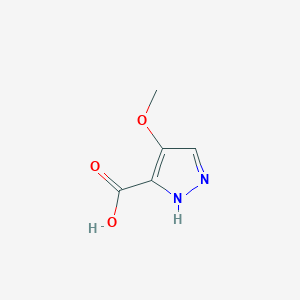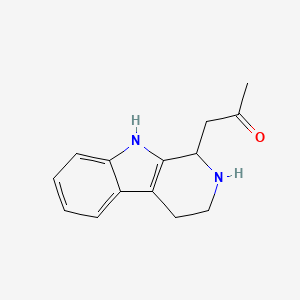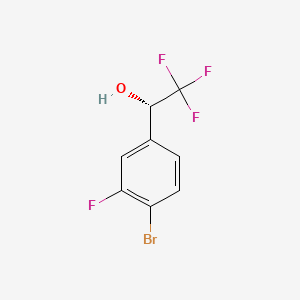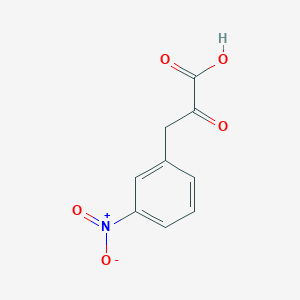
3-(3-Nitrophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a suitable precursor, such as 3-nitroaniline, followed by subsequent reactions to introduce the oxopropanoic acid group. One common method involves the diazotization of 3-nitroaniline, followed by a coupling reaction with a suitable reagent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(3-aminophenyl)-2-oxopropanoic acid.
Applications De Recherche Scientifique
3-(3-Nitrophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the oxopropanoic acid moiety can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrophenylboronic acid: Similar in structure but contains a boronic acid group instead of an oxopropanoic acid group.
2-(3-Nitrophenyl)acetic acid: Contains an acetic acid moiety instead of an oxopropanoic acid group.
Uniqueness
3-(3-Nitrophenyl)-2-oxopropanoic acid is unique due to the combination of its nitro group and oxopropanoic acid moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
38712-57-1 |
|---|---|
Formule moléculaire |
C9H7NO5 |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
3-(3-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-2-1-3-7(4-6)10(14)15/h1-4H,5H2,(H,12,13) |
Clé InChI |
JTJJIPVJAFWSBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



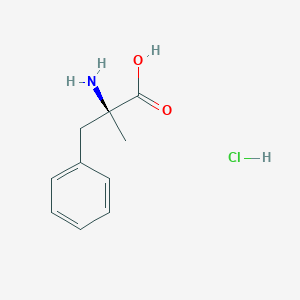
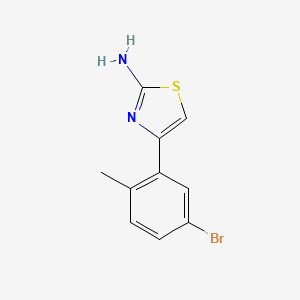



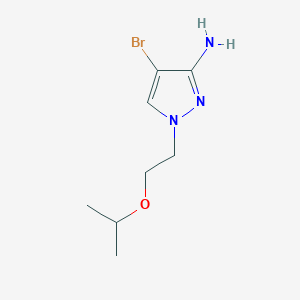
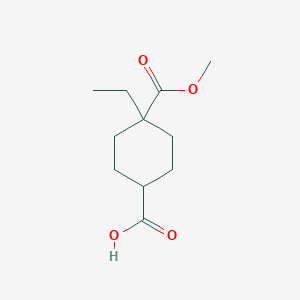
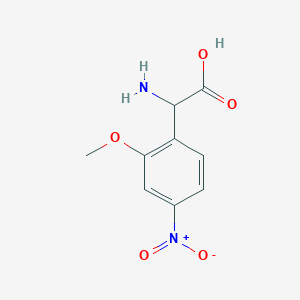

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
